![molecular formula C17H25FN2O5S2 B2466833 N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide CAS No. 1286703-74-9](/img/structure/B2466833.png)
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide
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Description
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C17H25FN2O5S2 and its molecular weight is 420.51. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition and Material Science
Sulfonamide derivatives have been studied for their corrosion inhibition properties on various metals, offering insights into their potential application in protecting materials from degradation. For example, piperidine derivatives have been evaluated through quantum chemical calculations and molecular dynamics simulations to predict their efficiency in corrosion inhibition on iron surfaces (Kaya et al., 2016). These studies highlight the potential of sulfonamides in material science, specifically in the development of inhibitors that can extend the lifespan of metal-based structures and components.
Drug Discovery and Development
Sulfonamide compounds have been pivotal in drug discovery, with various derivatives being investigated for their therapeutic potential. The structural analysis and pharmacological evaluation of sulfonamide derivatives can lead to the development of new drugs. For instance, the study on AND-1184, a sulfonamide derivative, involved single-crystal X-ray and solid-state NMR characterisation to understand its potential as an API for treating dementia (Pawlak et al., 2021). This underlines the importance of sulfonamides in the pharmaceutical industry, where their diverse biological activities can be harnessed to treat various conditions.
Enzyme Inhibition and Biological Studies
Research on sulfonamide derivatives often focuses on their ability to inhibit specific enzymes, which is crucial for developing treatments for diseases like cancer, bacterial infections, and inflammatory conditions. For example, sulfonamides have been synthesized and evaluated as potent inhibitors of membrane-bound phospholipase A2, demonstrating significant in vitro efficacy (Oinuma et al., 1991). This exemplifies the potential of sulfonamide compounds in the discovery and development of new enzyme inhibitors with therapeutic applications.
Antimicrobial and Antitumor Activities
Sulfonamides have also been investigated for their antimicrobial and antitumor activities. The synthesis and biological evaluation of substituted benzenesulfonamides, for example, have shown promise as novel potent inhibitors targeting specific cellular mechanisms in cancer and bacterial infections (Abbassi et al., 2014). These studies underscore the role of sulfonamide derivatives in exploring new avenues for treating infectious diseases and cancer, highlighting their significance in medicinal chemistry.
properties
IUPAC Name |
N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-4-ethoxy-3-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O5S2/c1-2-25-17-6-5-15(11-16(17)18)26(21,22)19-12-13-7-9-20(10-8-13)27(23,24)14-3-4-14/h5-6,11,13-14,19H,2-4,7-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUCAVIVJBNKMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.